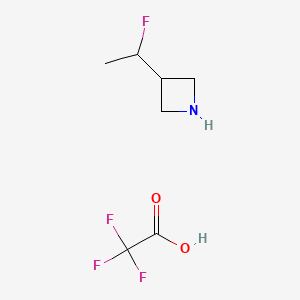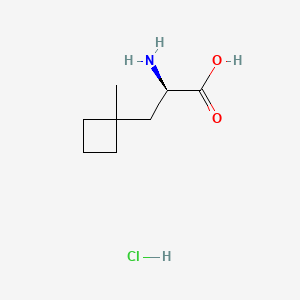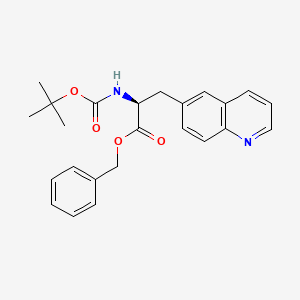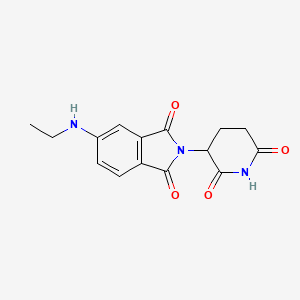![molecular formula C14H15NO5 B13911619 2-[(2S,4E)-4-[(2E,4E,6E)-1-hydroxyocta-2,4,6-trienylidene]-3,5-dioxopyrrolidin-2-yl]acetic acid](/img/structure/B13911619.png)
2-[(2S,4E)-4-[(2E,4E,6E)-1-hydroxyocta-2,4,6-trienylidene]-3,5-dioxopyrrolidin-2-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2S,4E)-4-[(2E,4E,6E)-1-hydroxyocta-2,4,6-trienylidene]-3,5-dioxopyrrolidin-2-yl]acetic acid is a complex organic compound characterized by its unique structure, which includes multiple double bonds and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S,4E)-4-[(2E,4E,6E)-1-hydroxyocta-2,4,6-trienylidene]-3,5-dioxopyrrolidin-2-yl]acetic acid typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolidine structure, followed by the introduction of the hydroxyocta-2,4,6-trienylidene moiety. Key reagents and catalysts are used to facilitate these reactions, ensuring the correct stereochemistry and functional group placement.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where precise control of temperature, pressure, and reaction time is crucial. The use of automated systems and continuous monitoring ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2S,4E)-4-[(2E,4E,6E)-1-hydroxyocta-2,4,6-trienylidene]-3,5-dioxopyrrolidin-2-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
2-[(2S,4E)-4-[(2E,4E,6E)-1-hydroxyocta-2,4,6-trienylidene]-3,5-dioxopyrrolidin-2-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[(2S,4E)-4-[(2E,4E,6E)-1-hydroxyocta-2,4,6-trienylidene]-3,5-dioxopyrrolidin-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies on its binding affinity and interaction kinetics are essential to understand its full mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(2S,4E)-4-[(2E,4E,6E)-1-hydroxyhepta-2,4,6-trienylidene]-3,5-dioxopyrrolidin-2-yl]acetic acid
- 2-[(2S,4E)-4-[(2E,4E,6E)-1-hydroxydeca-2,4,6-trienylidene]-3,5-dioxopyrrolidin-2-yl]acetic acid
Uniqueness
2-[(2S,4E)-4-[(2E,4E,6E)-1-hydroxyocta-2,4,6-trienylidene]-3,5-dioxopyrrolidin-2-yl]acetic acid stands out due to its specific structural features, such as the length and position of the trienylidene chain and the presence of the hydroxyl group
Propriétés
Formule moléculaire |
C14H15NO5 |
|---|---|
Poids moléculaire |
277.27 g/mol |
Nom IUPAC |
2-[(2S,4E)-4-[(2E,4E,6E)-1-hydroxyocta-2,4,6-trienylidene]-3,5-dioxopyrrolidin-2-yl]acetic acid |
InChI |
InChI=1S/C14H15NO5/c1-2-3-4-5-6-7-10(16)12-13(19)9(8-11(17)18)15-14(12)20/h2-7,9,16H,8H2,1H3,(H,15,20)(H,17,18)/b3-2+,5-4+,7-6+,12-10+/t9-/m0/s1 |
Clé InChI |
VUKQFOBCWCOKLO-FTQWZCPCSA-N |
SMILES isomérique |
C/C=C/C=C/C=C/C(=C\1/C(=O)[C@@H](NC1=O)CC(=O)O)/O |
SMILES canonique |
CC=CC=CC=CC(=C1C(=O)C(NC1=O)CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7,8-Dihydro-5H-pyrano[4,3-b]pyridine-2-methanol](/img/structure/B13911544.png)

![Methyl 2,3-dihydrofuro[2,3-b]pyridine-4-carboxylate](/img/structure/B13911560.png)



![(2Z)-2-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N-phenylhydrazinecarbothioamide](/img/structure/B13911582.png)
![5-Chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B13911585.png)
![7-(2-Methyl-4-nitrophenoxy)-1,2,4-triazolo[4,3-c]pyrimidine](/img/structure/B13911597.png)


![tert-butyl (4R)-4-chloro-4-[(1R,2R,6S,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butanoate](/img/structure/B13911610.png)

